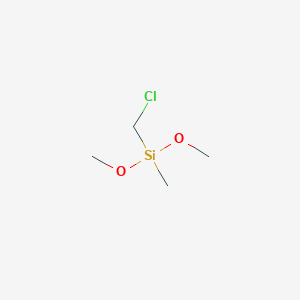
氯甲基(甲基)二甲氧基硅烷
描述
Chloromethyl(methyl)dimethoxysilane is a useful research compound. Its molecular formula is C4H11ClO2Si and its molecular weight is 154.67 g/mol. The purity is usually 95%.
The exact mass of the compound Chloromethyl(methyl)dimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloromethyl(methyl)dimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl(methyl)dimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硅烷偶联剂的合成
氯甲基(甲基)二甲氧基硅烷用于合成硅烷偶联剂,这些偶联剂对于促进有机和无机材料之间的粘合至关重要。 这些偶联剂通常用于涂料、粘合剂和复合材料中,以增强耐久性和机械性能 .
疏水表面改性
该化合物在使表面疏水方面起着重要作用。 通过与表面上的羟基反应,它形成一层保护层,排斥水,因此有利于在包括玻璃和金属在内的各种基材上创建防水涂层 .
功能性二氧化硅纳米粒子的前体
它用作生产功能性二氧化硅纳米粒子的前体。 这些纳米粒子具有广泛的应用,从药物递送系统到催化剂,因为它们具有较大的表面积,并且能够用各种有机基团对其表面进行功能化 .
有机合成中间体
在有机合成中,氯甲基(甲基)二甲氧基硅烷是一种有价值的中间体。 它用于将含硅基团引入有机分子中,这些基团可以用于修饰物理性质或作为合成过程中的保护基团 .
材料科学研究
该化合物在材料科学研究中得到应用,特别是在开发具有增强热稳定性、机械强度和化学抗性的新材料方面。 将其掺入聚合物中可以导致具有独特性能的材料,适用于高性能应用 .
药物研究
在药物研究中,氯甲基(甲基)二甲氧基硅烷用于合成可以作为潜在药物候选物或中间体的硅烷衍生物。 它的反应性允许创建可能具有治疗应用的复杂分子 .
作用机制
Target of Action
Chloromethyl(methyl)dimethoxysilane, also known as (Chloromethyl)dimethoxy(methyl)silane, is a chemical compound used in various industrial and scientific research applications
Mode of Action
It is known that this compound can react with moisture or water .
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 15467 , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of Chloromethyl(methyl)dimethoxysilane can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be handled in a well-ventilated place .
生化分析
Biochemical Properties
Chloromethyl(methyl)dimethoxysilane plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction is crucial in the study of protein-protein interactions and enzyme activity. Additionally, Chloromethyl(methyl)dimethoxysilane can react with nucleophilic sites in biomolecules, facilitating the study of biochemical pathways and mechanisms .
Cellular Effects
Chloromethyl(methyl)dimethoxysilane has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, thereby altering gene expression and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, Chloromethyl(methyl)dimethoxysilane can impact cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .
Molecular Mechanism
At the molecular level, Chloromethyl(methyl)dimethoxysilane exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, Chloromethyl(methyl)dimethoxysilane can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are essential for understanding the molecular basis of various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloromethyl(methyl)dimethoxysilane can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that Chloromethyl(methyl)dimethoxysilane can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of Chloromethyl(methyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, Chloromethyl(methyl)dimethoxysilane can induce toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
Chloromethyl(methyl)dimethoxysilane is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of Chloromethyl(methyl)dimethoxysilane is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Chloromethyl(methyl)dimethoxysilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for different biomolecules. These transport and distribution properties are important for understanding the pharmacokinetics and biodistribution of Chloromethyl(methyl)dimethoxysilane .
Subcellular Localization
Chloromethyl(methyl)dimethoxysilane exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting cellular energy metabolism. Understanding the subcellular localization of Chloromethyl(methyl)dimethoxysilane is crucial for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
chloromethyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFKUGAPMMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335653 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-11-5 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


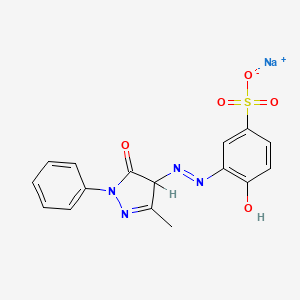
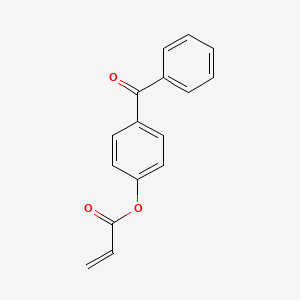
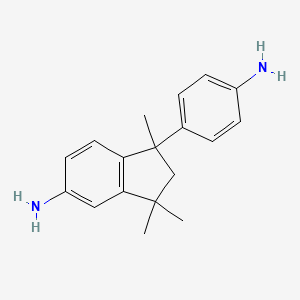
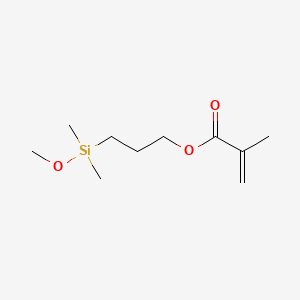
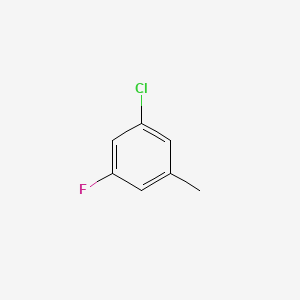
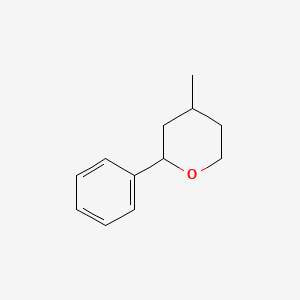
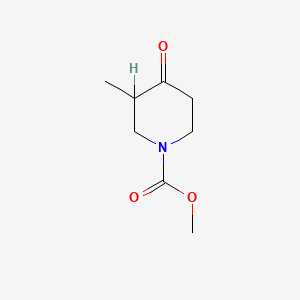
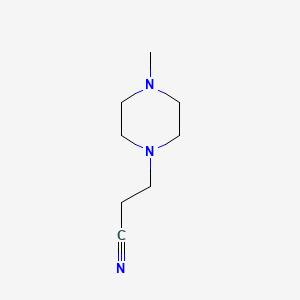
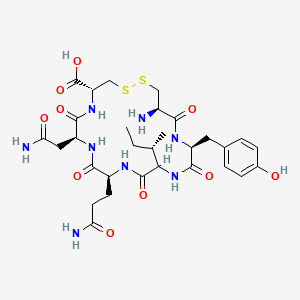

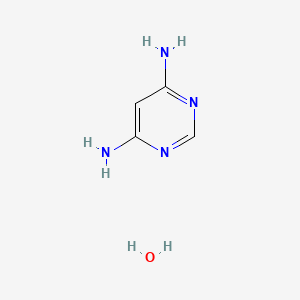
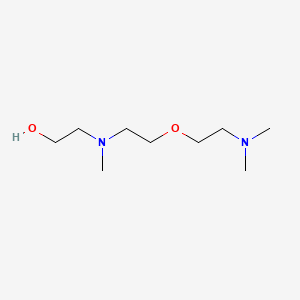
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1587276.png)
